Adipic acid, methyl vinyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2969-87-1 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
6-O-ethenyl 1-O-methyl hexanedioate |
InChI |
InChI=1S/C9H14O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3H,1,4-7H2,2H3 |
InChI Key |
ABUZDQCQXDZFRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)OC=C |
Origin of Product |
United States |
I Will Now Build the Detailed Outline.1. Research Perspectives on Adipic Acid Esters
Conceptual Frameworks for Dicarboxylic Acid Ester Chemistry
Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH). slideshare.net Their esters, known as dicarboxylic acid esters or diesters, are formed by replacing the acidic proton of both carboxyl groups with an organic substituent, typically an alkyl or aryl group. nih.gov The general structure can be represented as R'-OOC-R-COO-R'', where R is an organic bridging group and R' and R'' are the substituents.
The chemistry of these esters is largely defined by their bifunctionality. This dual reactivity allows them to act as fundamental building blocks in polymerization reactions. Specifically, they are key monomers in step-growth polymerization, reacting with diols to form polyesters or with diamines to form polyamides. nih.govwikipedia.org Adipic acid and its esters are prime examples, forming the basis for widely used polymers like Nylon 6,6.
The reactivity of the ester groups can be influenced by the nature of the bridging group (R) and the substituents (R' and R''). The length and flexibility of the R group, for instance, determine the physical properties of the resulting polymers, such as their elasticity and melting point. mdpi.com The structure of the alcohol used for esterification also plays a significant role in the properties and potential applications of the final ester, such as its effectiveness as a plasticizer. mdpi.comnih.govnih.gov
Evolution of Adipate (B1204190) Ester Research
Research into adipate esters, the diesters of adipic acid, has been driven by their immense industrial utility for decades. google.com Initially, the focus was on their application as plasticizers, particularly di(2-ethylhexyl) adipate (DEHA), to impart flexibility to polymers like PVC, and as precursors for lubricants. epa.govacs.org The synthesis methods were typically conventional chemical processes involving the reaction of adipic acid with alcohols at high temperatures, often requiring catalysts. wikipedia.orggoogle.com
Over time, research has evolved to address the limitations and environmental concerns associated with traditional methods. A significant trend has been the development of more sustainable and efficient synthesis routes. This includes the exploration of biocatalysis, using enzymes like lipase (B570770) to conduct esterification under milder conditions, which can lead to higher purity and yield of adipate esters. google.comgoogle.com Another area of advancement is the use of novel catalytic systems, including acidic ionic liquids and transition metal catalysts, to improve reaction rates and selectivity, while overcoming equilibrium constraints inherent in esterification reactions. acs.org
Furthermore, the scope of adipate ester research has expanded beyond simple diesters to more complex and functionalized molecules. This includes the synthesis of asymmetric esters and oligoesters for specialized applications, and the study of their biodegradation pathways to create more environmentally benign products. nih.gov This evolution reflects a broader shift in chemical manufacturing towards green chemistry principles, emphasizing efficiency, safety, and sustainability.
Significance of Methyl Vinyl Adipate within Advanced Ester Synthesis
Adipic acid, methyl vinyl ester, also known as methyl vinyl adipate, holds particular significance in advanced ester synthesis due to its asymmetric structure. nih.govontosight.ai It possesses two different ester functionalities: a relatively stable methyl ester at one end and a highly reactive vinyl ester at the other. This differentiation allows for selective chemical transformations that are not possible with symmetric diesters.
The synthesis of vinyl esters can be achieved through several methods. A classical industrial approach involves the direct reaction of a carboxylic acid with acetylene (B1199291), often using metal catalysts like zinc, ruthenium, or palladium compounds. google.comgoogle.come3s-conferences.org However, this process can require high pressures and temperatures. cyberleninka.ru
A more contemporary and versatile method is transvinylation, which involves a vinyl group exchange between a carboxylic acid and a vinyl donor, most commonly vinyl acetate (B1210297). cyberleninka.rumdpi.com This reaction is often catalyzed by transition metal complexes, such as those of palladium, iridium, or ruthenium, and can proceed under milder conditions. mdpi.comgoogle.comgoogle.com For a dicarboxylic acid like adipic acid, controlling the reaction conditions can, in principle, allow for the selective formation of a monovinyl ester. The synthesis of methyl vinyl adipate specifically involves the reaction of adipic acid with both methanol (B129727) and a vinylating agent. ontosight.ai The presence of the vinyl group makes the molecule a valuable synthon, as the C=C double bond is susceptible to a wide range of addition reactions and is readily polymerizable. ontosight.ai
Role of Methyl Vinyl Adipate as a Chemical Intermediate and Monomer
The dual functionality of methyl vinyl adipate defines its role as both a versatile chemical intermediate and a specialized monomer in polymer science. ontosight.ai
As a monomer , the compound's utility stems directly from the reactivity of its vinyl group. This group can readily participate in free-radical polymerization and other addition polymerization reactions. ontosight.ai Incorporating methyl vinyl adipate into a polymer chain introduces a pendant ester group (-COO-CH3) attached to a six-carbon backbone. This can be used to modify the properties of the final polymer, such as its elasticity, mechanical strength, and adhesion. ontosight.ai It is used in the synthesis of specialized polyesters and polyamides. ontosight.ai
As a chemical intermediate , methyl vinyl adipate serves as a building block for more complex molecules. The vinyl ester group can undergo various chemical reactions, while the methyl ester group can be selectively hydrolyzed or undergo transesterification. This orthogonal reactivity is valuable in multi-step organic synthesis. For example, it can be used in the biocatalyzed synthesis of hybrid compounds, where the vinyl ester end is first reacted to link to one molecule, and the other end is subsequently modified to attach a second, different molecule. nih.gov This capability makes it a useful tool for creating functionalized materials and bioactive compounds. ontosight.ainih.gov
| Role | Function | Key Reactive Group | Potential Products |
| Monomer | Participates in addition polymerization to form the polymer backbone. | Vinyl group (C=C) | Specialty polyesters, polyamides, adhesives, coatings. ontosight.ai |
| Intermediate | Acts as a bifunctional linker for synthesizing complex molecules. | Vinyl ester and Methyl ester | Hybrid molecules, functionalized polymers, drug delivery systems. ontosight.ainih.gov |
Reaction Mechanisms and Kinetics of Adipic Acid, Methyl Vinyl Ester Transformations
Esterification Reaction Mechanisms
The formation of adipic acid, methyl vinyl ester often involves esterification processes. A common method is the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the context of synthesizing the title compound, one of the carboxyl groups of adipic acid would be esterified with methanol (B129727), and the other with a vinyl group, though a direct one-pot synthesis is complex. The mechanism discussed below pertains to the fundamental esterification of a carboxylic acid group, a core reaction in forming the ester linkages of this molecule.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the cornerstone mechanism for ester formation. khanacademy.orglibretexts.org This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of an acyl group, leading to the substitution of the leaving group. libretexts.orgmasterorganicchemistry.com The reactivity of carboxylic acid derivatives varies significantly, but the underlying mechanism generally proceeds via a tetrahedral intermediate. libretexts.org
Addition: The nucleophile (an alcohol, in this case) adds to the carbonyl carbon. This step breaks the carbonyl π bond and forms a tetrahedral intermediate where the carbon is sp³ hybridized. libretexts.org
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen π bond and ejecting the leaving group. libretexts.orgmasterorganicchemistry.com
For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction must be catalyzed by an acid to protonate the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and converts the -OH group into a better leaving group (H₂O). masterorganicchemistry.comlibretexts.org
Proton Transfer and Intermediate Formation
Proton transfer steps are critical in the acid-catalyzed esterification of carboxylic acids. masterorganicchemistry.comrsc.org These transfers facilitate the formation of key intermediates and enable the departure of the leaving group.
The detailed mechanism involves several equilibrium steps: masterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: The alcohol molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This proton transfer is often mediated by the solvent or other species in the reaction mixture. masterorganicchemistry.com This step is crucial as it converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. masterorganicchemistry.com
Deprotonation: The protonated ester then loses a proton, which regenerates the acid catalyst, yielding the final ester product. masterorganicchemistry.com
The entire process is reversible, and the equilibrium can be shifted toward the product ester by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org
Transvinylation Reaction Mechanisms
Transvinylation is a key reaction for synthesizing vinyl esters from carboxylic acids by reacting them with another vinyl ester, typically vinyl acetate (B1210297), in the presence of a catalyst. cyberleninka.ruresearchgate.net This method avoids the direct use of acetylene (B1199291) gas. For a dicarboxylic acid like adipic acid, the reaction can lead to the formation of monovinyl or divinyl esters. cyberleninka.ruresearchgate.net
Formation and Reactivity of Vinyl-oxy Intermediates
The mechanism of transvinylation, particularly when catalyzed by transition metals like palladium or ruthenium, often involves the formation of vinyl-oxy intermediates. cyberleninka.ruresearchgate.netgoogle.com
In a study on the synthesis of divinyl esters of dicarboxylic acids, including adipic acid, the reaction with vinyl acetate was shown to proceed via an intermediate that facilitates the transfer of the vinyl group. cyberleninka.ru For instance, using potassium tert-butylate as a base activates vinyl acetate to form an unstable potassium vinyloxide intermediate, which readily transfers the vinyl group to the activated carboxylic acid. cyberleninka.ru
The general steps for a palladium-catalyzed reaction are: researchgate.net
Complex Formation: A π-complex forms between the palladium catalyst and vinyl acetate.
Nucleophilic Attack: The carboxylic acid attacks the complex, leading to a palladium σ-complex and releasing acetic acid.
β-Elimination: The σ-complex undergoes a β-acetate elimination to yield the desired vinyl ester and regenerate the palladium complex. researchgate.net
However, catalyst deactivation is a common issue, often requiring successive additions of the catalyst to drive the reaction to completion. researchgate.net The conversion of the intermediate monovinyl ester to the final divinyl ester can be the rate-limiting step. researchgate.net
Activation of Carboxyl Groups by Coupling Reagents
To enhance the rate and efficiency of esterification and transvinylation reactions, the carboxyl groups of the acid must often be activated. iris-biotech.de This is especially true for less reactive systems or when mild reaction conditions are required. Activation is achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. iris-biotech.decellmosaic.com
Several classes of coupling reagents are effective:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used to form esters from carboxylic acids. cellmosaic.compeptide.com They activate the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the nucleophile (e.g., an alcohol). researchgate.net
Triazine Derivatives: In a study synthesizing divinyl adipate (B1204190), adipic acid was activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methyl morpholine (B109124) (NMM). cyberleninka.ru This reaction forms an active bis(4,6-dimethoxy-1,3,5-triazine-2-yl) adipate ester. This activated intermediate then readily reacts with the vinyl-oxy species generated from vinyl acetate. cyberleninka.ru
The table below summarizes the optimal conditions found for the synthesis of adipic acid divinyl ester via transvinylation using CDMT as an activating reagent. cyberleninka.ru
This approach, leveraging an activating reagent, proved more effective than direct catalysis, with adipic acid showing the highest reactivity among the dicarboxylic acids tested. cyberleninka.ru
Polymerization Reaction Mechanisms
This compound is a monomer used in the production of polymers, particularly polyesters. ontosight.ai The presence of the vinyl group allows it to undergo polymerization, while the ester and the six-carbon chain of the adipate moiety impart specific properties like flexibility to the resulting polymer.
Vinyl esters are typically polymerized via free-radical polymerization. mdpi.com The polymerization of this compound would proceed through the standard steps of initiation, propagation, and termination.
Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes to form free radicals. This radical then adds to the double bond of the vinyl group of a monomer molecule, creating a new, larger radical.
Propagation: The newly formed radical adds to the double bond of another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.
Termination: The growth of the polymer chain is stopped by processes such as combination (two growing chains combine) or disproportionation (a hydrogen atom is transferred from one growing chain to another).
Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, can also be applied to vinyl esters. mdpi.com RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and complex architectures. This technique utilizes a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization, leading to a living/controlled process. mdpi.comrsc.org While not specifically detailed for this compound, the general principles for other vinyl esters like vinyl acetate are well-established and applicable. mdpi.comrsc.org The use of a related compound, divinyl adipate, as a crosslinking agent in copolymerizations highlights the utility of the adipate structure in vinyl polymer synthesis. mdpi.com
The table below outlines the key stages of free-radical polymerization as it would apply to this compound.
Radical Polymerization of Vinyl Groups
The vinyl group of this compound allows it to undergo radical polymerization, a common method for producing polymers from vinyl monomers. This process typically involves three key stages: initiation, propagation, and termination.
Initiation: The reaction begins with the formation of free radicals from an initiator molecule, which can be induced thermally or photochemically. These highly reactive radicals then attack the carbon-carbon double bond of the vinyl ester monomer, creating a new radical center on the monomer.
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. The resulting polymer, poly(methyl vinyl adipate), features a carbon-carbon backbone with pendant methyl adipate groups.
Termination: The growth of polymer chains is halted through termination reactions. This can occur by combination, where two growing radical chains join together, or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains.
Vinyl esters are generally considered "less activated monomers" due to the nature of the ester group, which is less effective at stabilizing the radical compared to groups like nitriles or phenyls. nih.gov The high reactivity of the propagating radical in vinyl ester polymerization can lead to a higher incidence of side reactions, such as chain transfer to the monomer, polymer, or solvent. These transfer reactions can limit the final molecular weight of the polymer and introduce branching. mdpi.com
Condensation Polymerization in Polyester (B1180765) Formation
While the primary route for polymerization of this compound is through its vinyl group, its ester functionalities allow for its incorporation into polyesters via condensation-style reactions. Condensation polymerization, or step-growth polymerization, involves the reaction between monomers with two or more reactive functional groups, typically with the elimination of a small molecule like water or methanol. libretexts.orgsavemyexams.comchemistrystudent.com
This compound itself is not a typical A-B or AA monomer for direct condensation polymerization to form a homopolymer. Instead, it can act as a functional comonomer in several ways:
Transesterification: The methyl ester group can react with a diol monomer in a transesterification reaction, catalyzed by acid or base, to form a polyester. In this scenario, methanol is eliminated, and the adipate moiety is incorporated into the polymer backbone.
Functional Side Chains: If the monomer is first polymerized via its vinyl group, the resulting polymer has pendant methyl ester groups. These groups can then undergo further reactions, such as transesterification with hydroxyl-containing polymers or molecules, effectively grafting new chains onto the polyvinyl backbone.
The formation of polyesters more conventionally involves the reaction of a dicarboxylic acid (or its derivative) with a diol. online-learning-college.com A related monomer, divinyl adipate, which has two vinyl ester groups, is used in the irreversible preparation of polyesters by reacting with diacids. acs.org this compound offers a hybrid reactivity, enabling the creation of complex polymer architectures that combine the properties of vinyl polymers and polyesters.
Kinetic Studies of Polymerization Processes
The kinetics of polymerization are crucial for controlling the reaction rate, polymer molecular weight, and material properties. While specific kinetic data for this compound is not widely available, the behavior can be inferred from studies on analogous vinyl esters, such as vinyl acetate (VAc).
The rate of polymerization (Rp) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as well as the rate constants for propagation (kp) and termination (kt). The rate is generally expressed as:
Rp = kpM0.5
where f is the initiator efficiency and kd is the initiator decomposition rate constant. The kinetic parameters for vinyl ester polymerization are influenced by factors such as temperature, pressure, and the solvent used. rsc.org For instance, living radical polymerization of vinyl acetate has been shown to be affected by the choice of solvent, which can alter the propagation rate constant (kp). rsc.org
Detailed kinetic studies for vinyl acetate have been performed using various techniques to determine the absolute rate constants. acs.orgacs.orgacs.orgtandfonline.com These values provide a baseline for understanding the reactivity of other vinyl esters.
Interactive Table: Representative Kinetic Parameters for Vinyl Acetate (VAc) Polymerization Note: This data is for vinyl acetate and serves as an illustrative example for a typical vinyl ester. Values can vary significantly with reaction conditions.
| Parameter | Value | Temperature (°C) | Notes | Reference |
| Propagation Rate Constant (kp) | 2.3 x 10³ L mol⁻¹ s⁻¹ | 25 | Determined by rotating sector method. | tandfonline.com |
| Termination Rate Constant (kt) | 2.9 x 10⁷ L mol⁻¹ s⁻¹ | 25 | Determined by rotating sector method. | tandfonline.com |
| Activation Energy for Propagation (Ep) | ~20-30 kJ/mol | - | General range for VAc. | stanford.edu |
| Activation Energy for Termination (Et) | ~5-15 kJ/mol | - | General range for VAc. | stanford.edu |
Degradation Pathways (Academic Context)
Polymers derived from this compound are subject to degradation through pathways that target the ester linkages within their structure. The specific degradation mechanism depends on the polymer architecture (i.e., whether it is a polyester or a polyvinyl ester).
The primary degradation route in a physiological or moist environment is the hydrolytic cleavage of the ester bonds. researchgate.netnih.gov This process can be catalyzed by enzymes (like esterases and lipases), acids, or bases. nih.govnih.gov
For Polyester Architectures: If the adipate moiety is in the polymer backbone, hydrolysis will lead to chain scission, breaking the polymer into smaller, lower molecular weight fragments. This is a common degradation pathway for aliphatic polyesters, which are known for their biodegradability. nih.govdtic.mil The ultimate products of complete hydrolysis would be adipic acid and the corresponding alcohol or diol monomers. researchgate.net The rate of degradation is influenced by factors such as crystallinity, with amorphous regions being more susceptible to hydrolysis than crystalline regions. nih.govnih.gov
For Polyvinyl Ester Architectures: If the polymer is formed through radical polymerization of the vinyl group, the structure consists of a stable carbon-carbon backbone with pendant ester groups. In this case, hydrolysis will cleave the side chains, releasing adipic acid and its methyl ester, and converting the polymer into polyvinyl alcohol (PVA). researchgate.net The degradation of the carbon-carbon backbone itself is a much slower process, typically requiring more aggressive conditions such as thermal or oxidative degradation, which involves the formation of free radicals and subsequent chain scission. youtube.com The degradation of PVA itself can proceed via oxidation and hydrolysis to form smaller molecules like acetic acid that can be metabolized by microorganisms. researchgate.netnih.gov
The degradation byproducts of adipate-containing polyesters are generally considered non-toxic and can be metabolized or cleared by biological systems. nih.gov
Catalysis in Adipate Ester Chemistry
Design and Development of Novel Catalytic Systems
The synthesis and modification of adipate (B1204190) esters, including the theoretical application to "Adipic acid, methyl vinyl ester," are driven by the development of sophisticated catalytic systems designed for efficiency, selectivity, and sustainability.
Triazine-based Activating Reagents (e.g., CDMT)
Triazine-based reagents have emerged as potent activators for the formation of ester bonds. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a notable example used in dehydrating condensation reactions between carboxylic acids and alcohols. rsc.org The reaction of CDMT with a carboxylic acid, such as adipic acid, produces an intermediate acyloxytriazine. This intermediate is moderately reactive towards alcohols, and its subsequent transformation into the desired ester can be accelerated by a nucleophilic catalyst. rsc.org
Research has led to the development of new triazine-based esterifying reagents that incorporate a nucleophilic catalyst within their structure. For instance, 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3,5-lutidinium chloride (DMT-3,5-LUT) has demonstrated superior reactivity. rsc.org The process involves the in-situ generation of 3,5-lutidine, which acts as a nucleophilic catalyst, speeding up the conversion of the acyloxytriazine intermediate and an alcohol into the final ester. rsc.org Chiral triazine reagents, synthesized from chiral amines or amino acid esters, have also been developed and have shown utility as coupling reagents, introducing the potential for enantioselective activation. nih.gov
Tertiary Butylate Bases (e.g., t-BuOK)
Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base utilized in various organic transformations, including transesterification and amidation of esters. nih.govresearchgate.net In the context of ester chemistry, t-BuOK is effective in promoting reactions that might otherwise be thermodynamically disfavored. For example, it can facilitate the amidation of α,β-unsaturated esters, leading to the formation of β,γ-unsaturated amides. researchgate.net
In biodiesel production, a field closely related to ester synthesis, t-BuOK has been compared with potassium hydroxide (B78521) (KOH) as a catalyst for the transesterification of rapeseed oil. nih.govresearchgate.net While KOH catalysis can be hampered by water formation, t-BuOK avoids this issue as it lacks a hydroxide anion. nih.govresearchgate.net Studies on the chemical interesterification of rapeseed oil with methyl acetate (B1210297) have shown that using t-BuOK in tert-butanol (B103910) as a catalyst can increase the yield of valuable byproducts like triacetin (B1683017) compared to sodium methoxide. erpublication.org The steric hindrance of the tert-butanol solvent deactivates it from participating in the reaction, favoring the desired interesterification with methyl acetate. erpublication.org
Immobilized Enzymes as Biocatalysts
The use of immobilized enzymes, particularly lipases, represents a significant advancement in the green synthesis of esters. google.com This approach addresses many drawbacks of traditional chemical catalysis, such as harsh reaction conditions, product separation difficulties, and catalyst corrosivity. google.com Lipases, which catalyze the hydrolysis of triglycerides in nature, can be used to drive esterification reactions in non-aqueous or solvent-free systems. nih.govscielo.br
Candida antarctica lipase (B570770) B (CALB), often immobilized and known commercially as Novozym 435, is a widely used biocatalyst for adipate ester synthesis. nih.govnih.gov Research has demonstrated high conversion yields (over 95%) for the esterification of adipic acid with various alcohols using immobilized CALB. nih.govnih.govoup.com The optimization of reaction parameters such as temperature, reaction time, and enzyme amount is crucial for achieving high efficiency. nih.govnih.gov For instance, one study achieved a 95.5% yield for dioleyl adipate synthesis at 60°C after 438 minutes with a low enzyme concentration. nih.govoup.com
The support material for immobilization plays a key role. Lipase from Candida rugosa immobilized on layered double hydroxides (LDHs) has been successfully used for the synthesis of methyl adipate, achieving up to an 80% yield. researchgate.net Immobilization enhances enzyme stability, allowing for reuse over multiple cycles and operation at higher temperatures compared to the free enzyme. researchgate.netmdpi.comnih.gov
| Catalyst System | Reactants | Product | Yield | Reference |
| Immobilized Candida antarctica lipase B (Novozym 435) | Adipic acid, Oleyl alcohol | Dioleyl adipate | 95.5% | nih.govoup.com |
| Immobilized Candida antarctica lipase B (Novozym 435) | Adipic acid, n-butanol | Di-n-butyl adipate | >96% | nih.gov |
| Immobilized Candida rugosa on LDHs | Adipic acid, Methanol (B129727) | Methyl adipate | 80% | researchgate.net |
Metal-Organic Frameworks and Heterogeneous Catalysts
The development of solid, reusable catalysts is a major goal in sustainable chemistry. Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. youtube.comgoogle.com Their high surface area and tunable pore environments make them promising candidates for catalysis. MOFs based on zinc and adipic acid have been synthesized and evaluated for their catalytic efficiency in other reactions, demonstrating the potential of using adipate structures within the catalyst itself. researchgate.net While direct application to "this compound" synthesis is an area for further research, the principles of MOF catalysis are relevant. The synthesis of MOFs often employs solvothermal or sonochemical methods, with the latter offering advantages like reduced reaction times. researchgate.net
More broadly, heterogeneous catalysts are extensively studied for adipic acid esterification. Traditional solid acid catalysts like Amberlyst 15 have been used to produce dimethyl adipate from adipic acid and methanol, with studies focusing on reaction kinetics and the effect of parameters like temperature and reactant ratios. sphinxsai.com Additionally, novel titanium-based catalysts, such as chelated titanium adipate, have been developed for the transesterification of dimethyl adipate to produce other esters like diisooctyl adipate (DOA). nih.govnih.gov These catalysts offer high efficiency and the potential for recycling, contributing to greener manufacturing processes. nih.govnih.gov
Mechanistic Investigations of Catalytic Cycles
Understanding the step-by-step mechanism of a catalytic reaction is fundamental to optimizing conditions and designing better catalysts.
Intermediate Complex Formation
In many catalytic esterification and transesterification reactions, the formation of an intermediate complex is a key step.
Triazine-based Catalysis: For reagents like CDMT, the reaction with a carboxylic acid (e.g., adipic acid) leads to the formation of a reactive acyloxy-1,3,5-triazine intermediate. rsc.org This species is an activated form of the carboxylic acid. In systems like DMT-3,5-LUT, the concomitantly released 3,5-lutidine then acts as a nucleophilic catalyst, facilitating the attack of the alcohol on this activated intermediate to form the final ester. rsc.org
Base-Catalyzed Transesterification: In base-catalyzed transesterification, such as with t-BuOK, the mechanism typically involves the deprotonation of the alcohol (e.g., methanol) by the strong base to form a potent nucleophile, the alkoxide (methoxide). masterorganicchemistry.comyoutube.com This alkoxide then attacks the carbonyl carbon of the ester (e.g., a generic adipate ester). This nucleophilic addition results in a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The original alkoxy group is then eliminated from this intermediate, reforming the carbonyl double bond and yielding the new ester product. masterorganicchemistry.com The entire process is an equilibrium, and driving it towards the desired product often involves using a large excess of the reactant alcohol. masterorganicchemistry.com
Enzymatic Catalysis: Lipase-catalyzed esterification follows a "Ping-Pong Bi-Bi" mechanism. nih.gov The catalytic cycle involves the formation of an acyl-enzyme intermediate. First, the carboxylic acid acylates a serine residue in the lipase's active site, releasing a molecule of water. This is the "Ping" step. Then, the alcohol enters the active site and attacks the acyl-enzyme intermediate. This deacylation step releases the ester product and regenerates the free enzyme, which is the "Pong" step, readying the catalyst for another cycle. nih.gov The active site, typically a catalytic triad (B1167595) of Ser-His-Asp, is crucial for this process. nih.gov
Catalyst Regeneration and Reusability
The long-term stability and reusability of catalysts are crucial for the economic feasibility of adipate ester production. Research has focused on developing robust heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles with minimal loss of activity.
Heterogeneous catalysts, by their nature, offer advantages in separation and potential for reuse. mdpi.com For instance, a bifunctional Pt-ReOₓ/C heterogeneous catalyst used in the one-step conversion of mucic acid to adipates demonstrated excellent reusability, being regenerated and reused at least five times. researchgate.net Similarly, a low-loading Ir-ReOₓ/C catalyst for the same conversion was also shown to be reusable for at least five cycles. rsc.orgrsc.org The regeneration process for this catalyst involved thermal treatment, which was optimized to maintain good activity while limiting the leaching of active metals. rsc.orgrsc.org
Solid acid catalysts, another important class for esterification, also exhibit good reusability. Magnetic-responsive solid acid catalysts, such as Fe₃O₄@SiO₂–P([VLIM]PW) NPs, have been shown to maintain high catalytic activity for the esterification of palmitic acid and methanol for five consecutive uses. rsc.orgnih.gov The catalyst is easily recovered using a magnet, simplifying the separation process. researchgate.net After five cycles, the conversion rate remained high at 84%. nih.gov
In the synthesis of diisooctyl adipate (DOA), a solid titanium adipate catalyst was easily separated from the product by hot filtration and could be recycled after washing and drying. nih.gov This ease of separation and potential for reuse highlights the environmental and cost benefits of using such solid catalysts. nih.govrsc.org The reusability of various solid acid catalysts has been a consistent theme in the literature, with many studies confirming their potential for multiple reaction cycles without significant degradation in performance. researchgate.net
Catalyst Performance Evaluation
Activity, Selectivity, and Yield Optimization
The optimization of catalyst performance is a multifaceted process involving the fine-tuning of reaction parameters such as temperature, reaction time, and reactant molar ratios. For example, in the production of adipates from mucic acid using an Ir-ReOₓ/C catalyst, a yield of 63% was achieved without the need for acid or halogen additives. rsc.orgrsc.org The reaction temperature was found to influence both the reaction rate and selectivity; at 220°C, all hydrogenation steps were completed in 24 hours with over 90% selectivity towards diisopropyl adipate. rsc.org
In another study, a two-step strategy for producing adipate pentyl esters from D-glucaric acid achieved an impressive isolated yield of 98% on a gram scale. tandfonline.com The process involved an initial esterification followed by deoxydehydration (DODH) and hydrogenation. tandfonline.com The choice of solvent and co-catalyst can also be critical. For instance, using p-toluenesulfonic acid (TsOH) as a co-catalyst in the conversion of mucic acid not only improved solubility but also enhanced the esterification rate. tandfonline.com
The synthesis of diisooctyl adipate (DOA) using a novel titanium adipate catalyst was optimized using response surface methodology. The optimal conditions were found to be a catalyst dosage of 2.39%, an isooctanol to dimethyl adipate molar ratio of 2.55:1, and a reaction temperature of 117°C, which resulted in a high ester exchange rate of 94.23%. nih.govnih.gov Similarly, for the lipase-catalyzed synthesis of an adipate ester in a solvent-free system, optimization led to a high conversion yield of 95.5% with a low enzyme amount of 2.5% w/w at 60°C. nih.gov
The following table summarizes the performance of various catalytic systems in adipate ester synthesis.
| Catalyst System | Reactants | Product | Yield/Conversion | Selectivity | Reference |
| Ir-ReOₓ/C | Mucic acid, Isopropanol | Diisopropyl adipate | 63% yield | >90% | rsc.org |
| MeReO₃ / TsOH | Mucic acid, 3-pentanol | Adipate pentyl esters | 98% isolated yield | N/A | tandfonline.com |
| Pt/Al₂O₃ | 1,6-Hexanediol | Adipic acid | 91% yield | N/A | tandfonline.com |
| Titanium Adipate | Dimethyl adipate, Isooctanol | Diisooctyl adipate | 94.23% ester exchange rate | High | nih.govnih.gov |
| Immobilized Candida antarctica lipase | Adipic acid, Oleyl alcohol | Adipate ester | 95.5% conversion | High | nih.gov |
Influence of Catalyst Loading
In the esterification of adipic acid with methanol using Amberlyst 15 as a catalyst, an increase in catalyst loading from 5% to 10% w/w resulted in a significant rise in the conversion of adipic acid. sphinxsai.com This is attributed to the increased availability of active sites for the reaction to occur. sphinxsai.com
A similar trend was observed in the synthesis of diethyl adipate using a supported phosphotungstic acid on carbon (HPW/C) catalyst. psu.edu As the amount of the 29%(w) HPW/C catalyst was increased from 0.2g to 1.0g, the esterification conversion increased from 84.5% to 89.61%. psu.edu The study concluded that a suitable loading of HPW provides a balance of strong and weak acidity centers, leading to more active sites and better performance. psu.edu
The table below illustrates the effect of catalyst loading on conversion in different reaction systems.
| Catalyst | Reactants | Catalyst Loading | Conversion/Ester Exchange Rate | Reference |
| Amberlyst 15 | Adipic acid, Methanol | 5% w/w | Lower conversion | sphinxsai.com |
| Amberlyst 15 | Adipic acid, Methanol | 10% w/w | Higher conversion | sphinxsai.com |
| 29%(w) HPW/C | Adipic acid, Ethanol (B145695) | 0.2 g | 84.5% | psu.edu |
| 29%(w) HPW/C | Adipic acid, Ethanol | 1.0 g | 89.61% | psu.edu |
| Titanium Adipate | Dimethyl adipate, Isooctanol | Increasing up to 2.0% | Increasing rate | nih.gov |
| Titanium Adipate | Dimethyl adipate, Isooctanol | >2.0% | Decreasing rate due to side reactions | nih.gov |
Polymerization and Copolymerization Studies of Adipic Acid, Methyl Vinyl Ester
Polymerization of Adipic Acid, Methyl Vinyl Ester as a Monomer
The presence of the vinyl group in this compound allows it to act as a monomer in addition polymerization reactions.
While specific studies detailing the homopolymerization of this compound are not extensively documented in the provided search results, the general principles of vinyl ester polymerization can be applied. Vinyl esters, as a class of monomers, can undergo free-radical polymerization. However, they often exhibit slower polymerization rates compared to more reactive monomers like acrylates. nih.gov The reactivity of the vinyl ester propagating radical is high, which can lead to a higher occurrence of side reactions such as chain transfer. mdpi.com
For the homopolymerization of a vinyl ester like this compound, the process would likely involve the use of a radical initiator to start the polymerization cascade. The resulting polymer, poly(this compound), would possess a polyester (B1180765) backbone with pendant methyl ester groups. The properties of this homopolymer would be influenced by factors such as molecular weight and the degree of branching, which in turn are affected by polymerization conditions like temperature, initiator concentration, and solvent choice.
This compound's ability to copolymerize with a variety of other monomers significantly expands its utility in polymer synthesis, allowing for the creation of materials with a broad spectrum of properties.
This compound can be copolymerized with other unsaturated esters, such as acrylates and methacrylates, to produce copolymers with modified characteristics. pcimag.com Vinyl neo-esters, for instance, readily copolymerize with acrylates and methacrylates in emulsion systems. pcimag.com The incorporation of such vinyl esters can enhance properties like water repellency and hydrolysis resistance in the resulting acrylic latexes. pcimag.com
The copolymerization of vinyl esters with acrylates is often characterized by a significant difference in the reactivity of the two types of double bonds. Acrylate (B77674) functional groups tend to polymerize much more rapidly than vinyl ester groups. nih.gov For example, in the copolymerization of trimethylolpropane (B17298) triacrylate (TMPTA) and a trivinyl ester, the acrylate groups show a much higher conversion rate. nih.gov This difference in reactivity is a key consideration in controlling the final copolymer composition and structure.
Studies on the copolymerization of methyl acrylate with various vinyl esters have determined their reactivity ratios. tue.nl For instance, the reactivity ratios for methyl acrylate (MA) and vinyl acetate (B1210297) (VAc) have been established, indicating that the methyl acrylate radical is significantly more reactive towards its own monomer than towards the vinyl ester monomer. tue.nl This knowledge is crucial for predicting copolymer composition based on the monomer feed ratio.
Table 1: Reactivity Ratios for Copolymerization of Methyl Acrylate (MA) with Vinyl Esters
| Monomer 2 | r (MA) | r (Monomer 2) |
|---|---|---|
| Vinyl Acetate (VAc) | 6.9 ± 1.4 | 0.013 ± 0.02 |
| Vinyl Pivalate (VPV) | 5.5 ± 1.2 | 0.017 ± 0.035 |
| Vinyl 2-Ethylhexanoate (V2EH) | 6.9 ± 2.7 | 0.093 ± 0.23 |
Data sourced from low conversion bulk polymerizations. tue.nl
This compound can serve as a comonomer in polycondensation reactions with dicarboxylic acids and diols to synthesize polyesters. ontosight.ai This approach allows for the incorporation of the adipate (B1204190) unit into the main polyester chain. The synthesis of aliphatic polyesters from diols and dicarboxylic acids is a well-established method, often requiring high temperatures and catalysts to achieve high molecular weights. nih.gov
The use of activated dicarboxylic acids, including their vinyl esters, can facilitate polyester synthesis through transesterification polycondensation reactions. researchgate.net Various catalysts, such as those based on titanium, zirconium, and tin, are commonly employed to enhance the rate of polycondensation. nih.gov More recently, milder reaction conditions have been achieved using catalysts like scandium triflates for the polycondensation of dicarboxylic acid methyl esters with diols. nih.govresearchgate.net
The properties of the resulting polyesters can be tailored by the choice of comonomers. For example, the polycondensation of adipic acid with glycerol (B35011) results in branched or cross-linked polyesters. scielo.br Similarly, copolymerizing with other dicarboxylic acids, such as isophthalic acid, can modify the properties of the final polyester, for instance, by improving its resistance to spew in certain applications. google.com
Table 2: Examples of Polyester Synthesis with Adipic Acid Derivatives
| Dicarboxylic Acid/Ester | Diol | Catalyst | Key Findings |
|---|---|---|---|
| Adipic acid | 1,4-Butanediol | H₃PO₄/H₂SO₄ | Optimized conditions yielded polyesters with weight average molecular weights up to 23,000. nih.gov |
| Adipic acid | Glycerol | Dibutyltin dilaurate | Produced amorphous polyesters with good thermal stability. scielo.br |
| Adipic acid | Ethylene glycol | Various catalysts (e.g., stannous chloride) | Synthesis of poly(ethylene adipate), a biodegradable polyester. wikipedia.org |
| Dimethyl adipate | Ethylene glycol | Not specified | Polycondensation reaction with release of methanol (B129727). wikipedia.org |
This compound can be copolymerized with vinyl chloride and other vinyl monomers. Copolymers of vinyl chloride with vinyl esters of carboxylic acids, such as vinyl acetate, are common. google.com The incorporation of ester groups can act as an internal plasticizer, modifying the properties of the resulting polymer.
The reactivity ratios for the copolymerization of methyl methacrylate (B99206) and vinyl chloride show that methyl methacrylate is significantly more reactive. 182.160.97 This implies that in a copolymerization with this compound, the relative reactivities would play a crucial role in the final polymer structure.
Graft copolymers of poly(vinyl chloride) (PVC) with acrylates have been synthesized using atom transfer radical polymerization (ATRP), where a PVC macroinitiator is used to grow acrylate side chains. cmu.edu This demonstrates the potential for creating complex polymer architectures involving vinyl chloride and ester-containing monomers.
Table 3: Reactivity Ratios for Copolymerization of Selected Vinyl Monomers
| Monomer 1 | Monomer 2 | r1 | r2 | Temperature (°C) |
|---|---|---|---|---|
| Methyl Methacrylate | Vinyl Chloride | 10 | 0.1 | 68 |
Data from a study on copolymerization reactivity. 182.160.97
The copolymerization of adipic acid derivatives with lactic acid or its cyclic dimer, lactide, is a strategy for creating biodegradable polymers. Polylactic acid (PLA) is a well-known biodegradable polymer, and its properties can be modified by copolymerization. google.com
The inclusion of adipate units can improve the flexibility of the resulting polymer. For instance, biodegradable films have been produced from blends of thermoplastic starch and PLA plasticized with adipate esters. nih.gov These adipate esters were found to be effective plasticizers for PLA, enhancing the mechanical properties of the films. nih.gov
While direct copolymerization studies of this compound with lactic acid were not found in the search results, the principle of incorporating adipic acid units into a polyester structure alongside lactic acid units is established. This can be achieved through the polycondensation of the respective monomers or their derivatives. The resulting copolymers would be expected to exhibit enhanced biodegradability and modified physical properties compared to the individual homopolymers. For example, poly(glycerol adipate) has been used to create biodegradable polymer-drug conjugates. nih.gov
Copolymerization with Diverse Monomers
Polymer Structure and Architecture
The architecture of polymers derived from this compound is a critical determinant of their macroscopic properties. The presence of the vinyl group allows for the formation of different polymer structures, primarily linear or cross-linked, and provides a site for further chemical modification.
Polymers synthesized from this compound can be designed to have either linear or cross-linked structures.
Linear Polymers: In the absence of a cross-linking agent, the polymerization of this compound, or its copolymerization with other monofunctional monomers, would be expected to yield linear polymer chains. These chains consist of repeating units of the monomer, creating a flexible structure due to the adipate segment. The resulting polymers are typically thermoplastic, meaning they can be melted and reshaped.
Cross-linked Polymers: Cross-linking can be achieved by incorporating a multifunctional comonomer during the polymerization process or by post-polymerization reactions targeting the vinyl group. Adipic acid dihydrazide, a derivative of adipic acid, is known to be an effective cross-linking agent for various polymer systems, including epoxy resins and acrylic emulsions. gantrade.com While not directly involving the vinyl group of this compound, this illustrates the utility of adipic acid derivatives in forming network structures. Cross-linking introduces chemical bonds between polymer chains, resulting in a thermoset material with enhanced mechanical strength, thermal stability, and solvent resistance. The density of cross-links can be controlled to fine-tune the material's properties, ranging from a soft, elastomeric gel to a hard, rigid solid. For instance, studies on poly(vinyl alcohol) have shown that cross-linking with agents like maleic acid leads to improved thermal stability. researchgate.net
A comparison of the general properties of linear and cross-linked polymers is presented in the table below.
| Property | Linear Polymers | Cross-linked Polymers |
| Structure | Long, individual chains | Chains connected by chemical bonds into a 3D network |
| Solubility | Generally soluble in appropriate solvents | Insoluble, but may swell in certain solvents |
| Melting Behavior | Exhibit a melting point | Do not melt; decompose at high temperatures |
| Mechanical Properties | Typically more flexible and have lower strength | Generally more rigid and have higher strength and modulus |
| Recyclability | Often recyclable through melting and reprocessing | Difficult to recycle due to permanent network structure |
The vinyl group in this compound serves as a reactive handle for the functionalization of the resulting polymer chains. This post-polymerization modification allows for the introduction of various chemical moieties, tailoring the polymer's properties for specific applications.
Several "click chemistry" reactions, known for their high efficiency and specificity, can be employed for this purpose. These include:
Thiol-ene reactions: The vinyl group can readily react with thiol-containing molecules in the presence of a radical initiator or UV light. This is a highly efficient method for attaching a wide range of functional groups.
Acetalization: In the presence of an acid catalyst, the vinyl ether functionality can react with alcohols to form acetal (B89532) linkages. This is particularly interesting for biomedical applications as acetals are often cleavable under acidic conditions, allowing for controlled release of conjugated molecules. nih.gov
Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC): While not a direct reaction with the vinyl group, the vinyl group can be chemically transformed into an azide (B81097) or alkyne to participate in this highly popular click reaction.
These functionalization strategies open up possibilities for creating advanced materials. For example, by attaching bioactive molecules, polymers suitable for drug delivery systems can be developed. Similarly, the introduction of hydrophilic or hydrophobic groups can alter the polymer's solubility and surface properties. Research on other vinyl ether-functionalized polymers has demonstrated the feasibility of these approaches for creating a diverse library of functional materials from a single polymer precursor. nih.govresearchgate.netrsc.org
Impact of Monomer Structure on Polymer Properties
The bifunctional nature of this compound, with its ester and vinyl groups, significantly influences the properties of the polymers it forms. The long, flexible adipate chain and the reactive vinyl group each contribute to the final material's characteristics.
The incorporation of this compound into a polymer backbone is expected to enhance its flexibility and elasticity. The adipate segment, with its six-carbon aliphatic chain, introduces a "soft" segment into the polymer. This increases the rotational freedom of the polymer chains, lowering the glass transition temperature (Tg) and imparting a more elastomeric character to the material.
In a study on maleic anhydride-styrene-vinyl acetate terpolymers, it was observed that replacing rigid, ring-like structures with linear chain groups in the polymer backbone increased the polymer's elasticity. researchgate.net Similarly, the linear aliphatic nature of the adipate portion of this compound would contribute to increased flexibility.
The mechanical strength of polymers containing this compound will be a balance between the flexibility imparted by the adipate segment and the strength derived from the polymer backbone and any cross-linking. In linear polymers, the entanglement of the long, flexible chains can contribute to toughness. In cross-linked systems, the adipate chain can act as a flexible spacer between cross-links, allowing for deformation without breaking, thus improving impact strength. Research on linear low-density polyethylene (B3416737) (LLDPE) blends has shown that the addition of adipic acid as a compatibilizer can influence tensile properties, with compatibilized blends showing higher strength. researchgate.net
The following table summarizes the expected influence of incorporating this compound on the mechanical properties of a polymer system.
| Mechanical Property | Expected Influence of this compound | Rationale |
| Elasticity/Flexibility | Increase | The long, flexible aliphatic adipate chain increases segmental mobility. |
| Tensile Strength | Dependent on the overall polymer structure and composition. May decrease in some systems due to increased flexibility, but can be enhanced with cross-linking. | The balance between the "soft" adipate segment and the "hard" polymer backbone or cross-links determines the overall strength. |
| Elongation at Break | Increase | The flexible adipate segments allow for greater extension before failure. |
| Young's Modulus | Decrease | The increased flexibility leads to a lower stiffness. |
In the context of thermosetting resins, such as those used in composites and coatings, the incorporation of this compound can influence the curing process and the final properties of the cured material. The vinyl group can participate in free-radical polymerization, contributing to the cross-linked network.
A significant challenge in the curing of many thermoset resins, particularly vinyl ester and unsaturated polyester resins, is volumetric shrinkage. This shrinkage can lead to internal stresses, microcracks, and poor adhesion to substrates. The incorporation of adipic acid has been shown to be an effective strategy for reducing shrinkage. In a study of vinyl ester-unsaturated polyester resins, the formulation containing adipic acid exhibited the lowest shrinkage and the highest flexural strength compared to other additives. researchgate.net It was proposed that the adipic acid forms a network through hydrogen bonding with the resin, which inhibits the cross-linking process to some extent, leading to a slower reaction rate and reduced shrinkage. researchgate.net While this study used adipic acid directly, it is plausible that this compound could have a similar effect, with the added benefit of being able to copolymerize into the network via its vinyl group.
The presence of the adipate chain can also plasticize the resin, further contributing to stress reduction during curing. The longer, more flexible chains can help to accommodate the volume changes that occur during polymerization.
The miscibility of polymer blends is often governed by the thermodynamics of mixing, specifically the Flory-Huggins interaction parameter (χ). A negative or small positive value of χ indicates miscibility. For polymers to be miscible, there often needs to be some form of specific interaction between them, such as hydrogen bonding or dipole-dipole interactions.
While no specific studies on the miscibility of poly(this compound) were found, studies on similar systems can provide some insights. For example, poly(vinyl methyl ether) has been found to be miscible with a range of polyacrylates. kpi.ua This suggests that the ether and ester functionalities can have favorable interactions. Given that poly(this compound) contains both ether (in the vinyl ether linkage) and ester groups, it may exhibit miscibility with a variety of other polymers.
The miscibility of a polymer blend can be determined experimentally through techniques such as:
Differential Scanning Calorimetry (DSC): Miscible blends typically show a single glass transition temperature (Tg) that is intermediate between the Tgs of the individual components.
Optical Clarity: Miscible blends are often transparent, while immiscible blends are typically opaque due to light scattering at the phase boundaries.
Microscopy (e.g., SEM, TEM): These techniques can be used to visualize the phase morphology of the blend. Miscible blends will show a single, homogeneous phase, while immiscible blends will exhibit distinct phases.
The ability to form miscible blends is important for creating materials with tailored properties that combine the advantages of the individual components.
Thermodynamics and Kinetics of Polymerization
Heat of Polymerization
The heat of polymerization (ΔHₚ), or the enthalpy of polymerization, is a critical thermodynamic quantity that represents the heat released during the polymerization process. It is a measure of the difference in energy between the monomer and the resulting polymer. For most vinyl monomers, polymerization is an exothermic process, meaning ΔHₚ is negative, which favors the formation of the polymer.
General studies on the heats of polymerization of various vinyl compounds indicate that the structure of the monomer significantly influences this value. nist.govresearchgate.net Factors such as steric hindrance and resonance stabilization of the monomer can affect the magnitude of the heat of polymerization. nist.govresearchgate.net For instance, disubstitution on the same vinyl carbon often leads to a reduction in the heat of polymerization due to steric interference. nist.gov
Table 1: General Heats of Polymerization for Selected Vinyl Monomers This table provides a general reference for the heats of polymerization of various vinyl monomers to contextualize the expected values for this compound. Specific experimental data for this compound is not available in the cited literature.
| Monomer | Heat of Polymerization (kcal/mol) |
| Ethylene | -22.3 |
| Styrene | -16.0 to -16.5 |
| Methyl Methacrylate | -13.1 |
| Vinyl Acetate | ~ -21.0 |
Data compiled from general polymerization chemistry literature. nist.govresearchgate.net
Curing Processes and Optimization
The curing of vinyl ester resins, which can be conceptually related to the polymerization of monomers like this compound, is a free-radical cross-linking reaction. This process transforms the liquid resin into a hard, thermoset material. The curing is typically initiated by peroxides, such as methyl ethyl ketone peroxide (MEKP), and accelerated by promoters, like cobalt salts (e.g., cobalt naphthenate or cobalt octoate). researchgate.netgoogle.com
The kinetics of the curing process are influenced by several factors, including the concentration of the initiator and promoter, and the curing temperature. researchgate.netinterplastic.com Studies on vinyl ester resins have shown that increasing the concentration of both the initiator and the promoter generally leads to a reduction in the gel time. researchgate.net However, excessively high levels of catalyst and promoter can sometimes lead to incomplete polymerization and lower mechanical properties due to over-catalyzation. interplastic.com
The optimization of the curing process is critical for achieving desired material properties such as high glass transition temperature (Tg) and optimal mechanical strength. interplastic.com For vinyl ester resins, the degree of cure can be monitored using techniques like differential scanning calorimetry (DSC), which measures the heat released during the reaction. interplastic.comdtic.mil The total heat of reaction (ΔH_total) is a key parameter in these studies. For instance, a study on a commercial vinyl ester resin determined a total heat of reaction of approximately 271 J/g. interplastic.com Another study on a different vinyl ester system reported an ultimate heat of reaction (ΔH_ult) of 420 J/g. dtic.mil
The presence of dicarboxylic acids or their anhydrides can modify the curing process and the final properties of the polymer network. In some systems, residual maleic acid, a dicarboxylic acid, is thought to suppress foam generation during curing. google.com The reaction of a dicarboxylic acid anhydride (B1165640) with the hydroxyl groups present in some vinyl ester resins is a known modification strategy. google.com While this compound is a monomer and not a resin modifier in the same sense, its dicarboxylic acid origin suggests that its incorporation into copolymers could influence the network structure and properties. The ester linkages and the length of the aliphatic chain from the adipic acid component would be expected to impart flexibility to the final polymer.
The optimization of curing conditions for systems containing dicarboxylic acid esters often involves a balance between achieving a high degree of conversion and avoiding the material becoming too brittle. researchgate.net For example, in the polymerization of norbornene dicarboxylic acid dialkyl esters, the glass transition temperature and mechanical flexibility were found to be dependent on the length of the alkyl side-chain. researchgate.net
Table 2: Factors Influencing the Curing of Vinyl Ester Resins This table summarizes key parameters and their general effects on the curing process of vinyl ester resins, providing a framework for understanding the potential curing behavior of polymers derived from this compound.
| Parameter | General Effect on Curing Process | Reference |
| Initiator Concentration (e.g., MEKP) | Increased concentration generally reduces gel time and increases the rate of cure. Optimum range exists to avoid incomplete cure. | researchgate.netinterplastic.com |
| Promoter Concentration (e.g., Cobalt Salts) | Increased concentration accelerates the decomposition of the initiator, reducing gel time. | researchgate.netgoogle.com |
| Curing Temperature | Higher temperatures increase the reaction rate and the degree of cure, but can also lead to brittleness if excessive. | interplastic.com |
| Presence of Dicarboxylic Acids/Anhydrides | Can modify the resin structure and influence final properties such as flexibility and gas generation during cure. | google.com |
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of Adipic acid, methyl vinyl ester, ensuring its purity, and identifying the various functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its asymmetric structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The disappearance of signals characteristic of the vinyl group (at approximately 7.26, 4.89, and 4.57 ppm) can be used to monitor the progress of polymerization reactions. units.it The expected chemical shifts for the monomer are detailed in the table below.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The distinct signals for the ester carbonyls, vinyl carbons, methoxy (B1213986) carbon, and the aliphatic chain carbons confirm the molecule's identity.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
Note: Data is predicted based on chemical structure and values for analogous compounds. Solvent is typically CDCl₃.
| Assignment | Type | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| -OC H₃ (methyl ester) | Carbon | --- | ~51.5 |
| -OCH ₃ (methyl ester) | Proton | ~3.67 (s, 3H) | --- |
| -C H₂- (C3, C4 of adipate) | Carbon | --- | ~24.3 |
| -CH ₂- (C3, C4 of adipate) | Proton | ~1.70 (m, 4H) | --- |
| -C H₂- (C2, C5 of adipate) | Carbon | --- | ~33.8 |
| -CH ₂- (C2, C5 of adipate) | Proton | ~2.35 (t, 2H), ~2.45 (t, 2H) | --- |
| C =O (methyl ester) | Carbon | --- | ~173.8 |
| C =O (vinyl ester) | Carbon | --- | ~172.5 |
| =C H₂ (vinyl) | Carbon | --- | ~97.5 |
| =CH ₂ (vinyl) | Proton | ~4.57 (dd, 1H), ~4.89 (dd, 1H) | --- |
| -O-C H= (vinyl) | Carbon | --- | ~141.2 |
| -O-CH = (vinyl) | Proton | ~7.26 (dd, 1H) | --- |
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to its two distinct ester groups and the vinyl moiety. The key absorption bands are summarized below.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | =C-H (Vinyl) | Medium |
| ~2950, ~2860 | C-H Stretch | -C-H (Aliphatic) | Medium-Strong |
| ~1765 | C=O Stretch | Vinyl Ester Carbonyl | Strong |
| ~1740 | C=O Stretch | Methyl Ester Carbonyl | Strong |
| ~1648 | C=C Stretch | Vinyl | Medium |
| ~1250-1150 | C-O Stretch | Ester | Strong |
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC) for sample introduction and separation, is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (molar mass: 186.21 g/mol ), the analysis would confirm the molecular ion peak and reveal characteristic fragments resulting from the cleavage of the ester and alkyl chain bonds.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Ion/Fragment | Description |
| 186 | [M]⁺ | Molecular Ion |
| 155 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 143 | [M - C₂H₃O]⁺ | Loss of the vinyl acetyl group fragment |
| 129 | [M - C₃H₅O₂]⁺ | Loss of the vinyl ester group |
| 115 | [M - C₄H₇O₂]⁺ | Cleavage at the adipate (B1204190) chain |
| 59 | [COOCH₃]⁺ | Methyl ester fragment |
Thermal Analysis Techniques for Polymer Studies
When this compound is used as a monomer or co-monomer in polymerization, thermal analysis techniques are critical for characterizing the resulting polymer. These methods evaluate material properties as a function of temperature.
Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing (polymerization) process of monomers like vinyl esters and for determining the thermal transitions of the final polymer.
Curing Kinetics: During the polymerization of a vinyl ester resin, DSC measures the heat released in an exothermic reaction. By monitoring the heat flow at different temperatures or heating rates, the degree of conversion and the kinetics of the curing reaction can be determined.
Glass Transition Temperature (T₉): DSC is used to measure the glass transition temperature (T₉) of the cured polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The T₉ is a critical indicator of the polymer's crosslink density and operational temperature range. google.com For polymers derived from flexible monomers like vinyl adipate, the T₉ can be relatively low; a T₉ of approximately 30°C has been noted for a related porous polymer film. tue.nl The introduction of cross-linking agents typically results in an increased storage modulus and a higher T₉. acs.org
Interactive Data Table: DSC Analysis Parameters for a Poly(methyl vinyl adipate) System
| Parameter | Description | Typical Observation |
| Curing Exotherm | Heat released during polymerization. | A broad exothermic peak observed during a temperature ramp or isothermal hold. |
| Onset of Cure | Temperature at which the curing reaction begins. | Varies depending on initiator and heating rate. |
| Glass Transition (T₉) | Temperature of transition from glassy to rubbery state. | A step-change in the heat capacity of the baseline. |
| Degree of Cure | Extent of the polymerization reaction. | Calculated from the total heat evolved compared to the theoretical heat of reaction. |
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of a polymer and to study its decomposition profile. For a polymer derived from this compound, TGA would reveal the temperature at which degradation begins and the different stages of mass loss. The initial degradation temperature (Ti) is a key measure of thermal stability. acs.org The decomposition of ester-containing polymers often proceeds through the "unzipping" of the polymer chain and pendant groups. researchgate.net
Interactive Data Table: TGA Analysis Parameters for a Poly(methyl vinyl adipate) System
| Parameter | Description | Typical Observation |
| Onset Temperature (Tᵢ) | The temperature at which significant mass loss begins. | Indicates the start of thermal decomposition. |
| Decomposition Steps | Discrete stages of mass loss on the TGA curve. | May correspond to the loss of side chains followed by main chain scission. |
| Residue | The percentage of material remaining at the end of the test. | Indicates the amount of non-volatile material (e.g., char, ash). |
| Rate of Mass Loss (DTG) | The first derivative of the TGA curve, showing the rate of mass change. | Peaks in the DTG curve indicate temperatures of maximum decomposition rates. |
Chromatographic Techniques for Purity and Composition Analysis
The purity and composition of this compound are critical parameters that can be precisely determined using chromatographic techniques. These methods separate the target compound from impurities, starting materials, and byproducts, allowing for accurate quantification and identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.
Electron Ionization (EI) is a commonly used hard ionization method in GC-MS, which generates reproducible fragmentation patterns useful for library database searches. jeol.com However, for some esters, particularly those with unsaturation, the molecular ion peak may be weak or absent in EI spectra. jeol.com In such cases, soft ionization techniques like Field Ionization (FI) can be employed, as they typically produce clear molecular ions with minimal fragmentation, aiding in the definitive determination of the molecular weight. jeol.com For complex matrices or trace analysis, derivatization of related compounds into more volatile forms, such as fatty acid methyl esters (FAMEs), is a common strategy to improve separation and detection. nih.gov
Research Findings: The analysis of this compound (C₉H₁₄O₄, Monoisotopic Mass: 186.089 g/mol ) by GC-MS would involve monitoring for its characteristic retention time and mass spectrum. epa.govnih.gov The mass spectrum is predicted to show specific fragment ions resulting from the cleavage of the ester and alkyl chain. The molecular ion peak at m/z 186 would confirm the identity, while other significant fragments would correspond to losses of key functional groups.
| m/z (Mass-to-Charge Ratio) | Potential Fragment Identity | Significance |
| 186 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of this compound. |
| 155 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 143 | [M - C₃H₃O]⁺ | Loss of the vinyl ester portion. |
| 127 | [M - COOCH₃]⁺ | Loss of the methyl ester group. |
| 115 | [C₆H₇O₃]⁺ | Fragment from the adipate backbone. |
| 87 | [C₄H₇O₂]⁺ | Cleavage of the C-C bond alpha to the ester carbonyl. |
| 59 | [COOCH₃]⁺ | Characteristic fragment for a methyl ester. |
| 43 | [CH₂=CHO]⁺ | Fragment corresponding to the vinyl group. |
This table represents predicted fragmentation patterns for qualitative identification purposes. Actual results depend on specific instrument conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being moderately polar, would elute at a characteristic retention time depending on the exact mobile phase composition and flow rate. Detection can be achieved using a UV-Vis detector, as the vinyl group provides a chromophore, or a refractive index (RI) detector for universal detection. sigmaaldrich.comresearchgate.net
Research Findings: The analysis of various esters has been successfully demonstrated using HPLC. capes.gov.br For FAMEs, a common method utilizes a SUPELCOSIL™ LC-18 column with a mobile phase consisting of an acetonitrile (B52724) and acetone (B3395972) mixture. sigmaaldrich.com For other esters, mobile phases of n-heptane, diethyl ether, and 2-propanol have been used with a silica (B1680970) gel stationary phase. capes.gov.br The selection of the mobile phase is critical for achieving optimal separation from potential impurities such as unreacted adipic acid or byproducts from polymerization.
| Parameter | Typical Condition | Rationale/Reference |
| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar esters. sigmaaldrich.com |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water | A common solvent system for reversed-phase HPLC, adjustable for optimal resolution. researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale HPLC, balancing analysis time and column efficiency. researchgate.net |
| Detector | UV-Vis (e.g., at ~210 nm) or Refractive Index (RI) | The vinyl ester moiety allows for UV detection; RI provides universal detection. sigmaaldrich.comresearchgate.net |
| Column Temperature | 25 - 40 °C | Temperature control ensures reproducible retention times. researchgate.net |
Rheological Studies of Polymer Solutions and Melts
Rheology is the study of the flow and deformation of materials, which is crucial for understanding the processability and performance of polymers derived from this compound. intertek.com By analyzing the rheological properties of polymer solutions or melts, researchers can optimize processing parameters for techniques like injection molding, extrusion, and blow molding, ensuring product quality and minimizing waste. intertek.com
Key parameters measured in rheological studies include viscosity (resistance to flow), storage modulus (G', representing elastic response), and loss modulus (G'', representing viscous response). These properties are typically measured as a function of temperature, shear rate, or frequency using a rheometer. nih.gov
Research Findings: For polymers based on vinyl esters, rheological behavior is significantly influenced by factors such as molecular weight, crosslink density, and temperature. researchgate.netresearchgate.net Studies on various vinyl ester resins show that apparent viscosity generally decreases with increasing temperature and shear rate. researchgate.net The activation energy for flow, a measure of the temperature sensitivity of viscosity, can be determined from these studies. researchgate.net In polymer blends or solutions, rheological synergy between different polymeric components can indicate complex formation and entanglement, affecting the material's final properties. nih.gov For a hypothetical polymer of this compound, one would expect its melt viscosity to decrease significantly as the temperature is raised above its glass transition or melting point, facilitating processing.
| Temperature (°C) | Shear Rate (s⁻¹) | Hypothetical Melt Viscosity (Pa·s) | Observation |
| 160 | 10 | 1200 | High viscosity, material is difficult to flow. |
| 180 | 10 | 650 | Viscosity decreases, flow becomes easier. |
| 200 | 10 | 300 | Lower viscosity, suitable for molding/extrusion. |
| 200 | 100 | 150 | Shear thinning behavior is observed as viscosity drops with increased shear rate. |
| 220 | 10 | 120 | Viscosity is significantly reduced, indicating high flowability. |
This table presents hypothetical data based on general rheological principles for vinyl ester polymers to illustrate expected trends. researchgate.net
Microscopy for Morphological Analysis (e.g., SEM for immobilized catalysts)
The synthesis of this compound can be achieved using various catalytic systems, including heterogeneous and immobilized enzyme catalysts. rsc.orgrsc.org Scanning Electron Microscopy (SEM) is an indispensable technique for the morphological characterization of these catalysts. SEM provides high-resolution images of the catalyst's surface topography, particle size, shape, and distribution on a support material.
This analysis is critical for understanding the catalyst's activity and stability. For instance, SEM can reveal the porous structure of a support, which is essential for substrate access to active sites. It can also be used to assess changes in the catalyst morphology after repeated use, such as particle agglomeration (sintering) or fouling, which can lead to deactivation. rsc.org
Research Findings: In the synthesis of adipates from biomass-derived precursors, heterogeneous catalysts like Ir-ReOx on a carbon support (Ir-ReOx/C) are employed. rsc.org SEM would be used to visualize the dispersion of the metal oxide particles on the carbon support. Similarly, enzymatic synthesis of vinyl esters often uses immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), on a solid support. rsc.org SEM analysis helps to confirm that the enzyme is successfully immobilized and to study the physical characteristics of the support beads. The use of immobilized catalysts is advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused. rsc.org
| Morphological Feature | Information Provided by SEM | Importance for Catalysis |
| Particle Size & Distribution | Measures the size of catalyst particles and how they are spread across the support. | Affects the available active surface area; uniform distribution is desirable for consistent activity. |
| Surface Topography | Reveals the texture, roughness, and porosity of the catalyst and its support. | A porous structure increases surface area and can enhance catalytic efficiency by improving substrate access. |
| Particle Shape/Morphology | Shows the form of the catalyst particles (e.g., spherical, crystalline, amorphous). | Can influence catalytic activity and stability. Changes in shape can indicate catalyst degradation. |
| Catalyst Loading | In conjunction with EDX (Energy-Dispersive X-ray Spectroscopy), confirms the presence and elemental composition of the catalyst on the support. | Verifies the successful immobilization and composition of the catalytic material. |
| Sintering/Fouling | Detects agglomeration of catalyst particles or deposition of byproducts on the surface after use. | Helps diagnose catalyst deactivation mechanisms and informs regeneration strategies. rsc.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of "Adipic acid, methyl vinyl ester". These methods provide a lens to view reaction mechanisms and predict chemical behavior at the atomic level.
Density Functional Theory (DFT) for Reaction Mechanisms and Catalysis
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For vinyl esters, DFT calculations can elucidate the mechanisms of reactions such as polymerization. DFT studies on the radical ring-opening polymerization of cyclic ketene (B1206846) acetals with vinyl monomers have demonstrated the ability to predict comonomer reactivity ratios. researchgate.netrsc.org These calculations have shown that cross-addition is not always the key parameter in copolymerization; instead, the reactivity ratios are often linked to the homopolymerization rate coefficients of the comonomers. researchgate.netrsc.org
In the context of synthesizing vinyl esters, DFT can help understand the catalytic activity of different reagents. For instance, in the synthesis of vinyl esters of furan (B31954) carboxylic acids from vinyl acetate (B1210297), DFT could be used to model the transition states and intermediates involved with catalysts like Zn(OTf)2, helping to explain why certain catalysts are more effective. e3s-conferences.org Similarly, for the synthesis of divinyl esters of dicarboxylic acids like adipic acid, DFT can model the transvinylation reaction mechanism, providing insights into the role of activating reagents and bases. nuu.uz
Table 1: Illustrative DFT-Calculated Parameters for Vinyl Monomer Reactivity
| Parameter | Description | Illustrative Value for a Vinyl Ester |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -9.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | +1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 10.7 eV |
| Mulliken Charges | Distribution of electron density among the atoms in the molecule. | C=C carbons: slightly negative |
Note: These are illustrative values and would need to be specifically calculated for "this compound".
Molecular Orbital Theory in Reactivity Prediction
Molecular Orbital (MO) theory is a method for describing the electronic structure of molecules using quantum mechanics. libretexts.org It is particularly useful for predicting the reactivity of monomers in polymerization reactions. tandfonline.com The theory considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary drivers of chemical reactivity, often referred to as Frontier Molecular Orbital (FMO) theory. rsc.org
For a vinyl monomer like "this compound," the reactivity in a polymerization process is governed by the interactions of its molecular orbitals. tandfonline.com The vinyl group's π system will have characteristic bonding and antibonding molecular orbitals. libretexts.org The energy and shape of these orbitals determine how the monomer will interact with a growing polymer chain, whether the polymerization proceeds via a radical, cationic, or anionic mechanism. tandfonline.com
MO theory can explain the stability of intermediates, such as the radicals formed during free-radical polymerization. libretexts.org While FMO theory is a powerful predictive tool, more advanced statistical theories based on the participation of multiple molecular orbitals can sometimes provide a more complete picture of reactivity, explaining the formation of both major and minor products in a reaction. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. This computational method is invaluable for understanding the conformational dynamics of polymer chains and their interactions in more complex systems like blends.
Polymer Chain Conformation and Dynamics
For a polymer derived from "this compound," MD simulations can predict how the polymer chains fold and move in space. This is crucial for understanding the macroscopic properties of the resulting material. For instance, MD simulations have been successfully used to model the crosslinking of vinyl ester resins, providing insights into properties like volume shrinkage and glass transition temperature. msstate.eduresearchgate.net These simulations can incorporate details like the correct regioselectivity of chain propagation and monomer reactivity ratios to create realistic polymer networks. msstate.eduresearchgate.net
The flexibility of the adipate (B1204190) segment and the stereochemistry of the polyvinyl chain in a polymer of "this compound" would significantly influence its conformation. MD simulations could model the rotational barriers around the various single bonds and predict the most likely chain conformations under different conditions (e.g., in solution or in the bulk). This information is key to understanding the polymer's physical state, whether it is amorphous or semi-crystalline.
Interactions in Polymer Blends
"this compound" or its corresponding polymer could be blended with other polymers to create materials with tailored properties. MD simulations are a powerful tool to investigate the miscibility and interfacial properties of polymer blends at a molecular level.
Table 2: Potential Applications of MD Simulations for Poly(this compound)
| Simulation Focus | Predicted Properties | Relevance |
| Single Chain Dynamics | Radius of gyration, end-to-end distance, persistence length. | Understanding polymer flexibility and solution properties. |
| Bulk Amorphous Polymer | Glass transition temperature, cohesive energy density, mechanical moduli. | Predicting material stiffness, toughness, and thermal behavior. |
| Polymer Blends | Flory-Huggins interaction parameter, radial distribution functions. | Assessing miscibility with other polymers and predicting blend morphology. |
| Interaction with Solvents | Diffusion coefficients, solvation free energy. | Guiding solvent selection for processing and applications. |
Thermodynamic Modeling of Reactions
Thermodynamic modeling is essential for determining the feasibility and equilibrium position of chemical reactions, including polymerization. The Gibbs free energy of polymerization (ΔG_pol) is the key parameter, which is a function of the enthalpy (ΔH_pol) and entropy (ΔS_pol) of polymerization. researchgate.net
For the polymerization of a vinyl monomer, the reaction involves the conversion of a π-bond in the monomer to a σ-bond in the polymer chain. This is generally an exothermic process, meaning ΔH_pol is negative. libretexts.org However, the process of joining many small monomer molecules into a large polymer chain results in a decrease in translational and rotational degrees of freedom, leading to a negative ΔS_pol. libretexts.org
For a monomer like "this compound," thermodynamic modeling could predict its tendency to polymerize under various conditions. The presence of the ester and adipate groups may influence the enthalpy of polymerization compared to simpler vinyl monomers. Thermodynamic models, such as those incorporating the Flory-Huggins theory, can also be used to predict the phase behavior of polymer solutions and blends, which is crucial for membrane formation and other applications. mdpi.com
Enzymatic and Biocatalytic Approaches in Adipate Ester Chemistry
Enzyme Selection and Engineering for Ester Synthesis
The success of a biocatalytic process hinges on the selection of an appropriate enzyme and, if necessary, its enhancement through protein engineering. For the synthesis of adipate (B1204190) esters, hydrolases are the most relevant class of enzymes, particularly lipases and esterases, which can catalyze esterification reactions in low-water environments acs.orgscielo.br.
Lipases (triacylglycerol acylhydrolases) are the most widely used enzymes in biocatalysis for ester synthesis scielo.brnih.gov. Their natural function is to hydrolyze triglycerides, but this reaction is reversible. In non-aqueous or low-water media, lipases can efficiently catalyze the formation of ester bonds through esterification, alcoholysis, or acidolysis scielo.br. This versatility makes them ideal for producing a wide range of esters, including dicarboxylic acid esters like adipates scielo.brgoogle.com. Several microbial lipases have been successfully used for this purpose, including those from Candida antarctica (often immobilized and known as Novozym 435), Candida rugosa, and Rhizomucor miehei google.comresearchgate.net. For instance, the enzymatic synthesis of methyl adipate has been demonstrated using lipase (B570770) from Candida rugosa researchgate.net.
Esterases (carboxylic ester hydrolases) also belong to the α/β-hydrolase fold superfamily, similar to lipases, and catalyze the formation and hydrolysis of ester bonds taylorfrancis.com. While lipases preferentially act on water-insoluble long-chain triglycerides, esterases are generally more active towards water-soluble, short-chain fatty acid esters ub.edu. Their application in synthesizing specialty esters is a significant area of research, and they represent a valuable alternative to lipases for specific substrate combinations taylorfrancis.comub.edu.
Although naturally occurring enzymes are powerful catalysts, their properties may not be optimal for industrial processes. Protein engineering techniques are employed to tailor enzymes with improved characteristics such as enhanced activity, broader substrate specificity, and greater stability researchgate.netresearchgate.net. The two primary strategies are rational design and directed evolution nih.gov.
Rational Design requires detailed knowledge of the enzyme's three-dimensional structure and its structure-function relationship nih.gov. With this information, specific amino acid residues in or near the active site can be identified and mutated to alter properties like substrate binding or catalytic efficiency. This targeted approach can lead to significant improvements but is dependent on the availability of structural data researchgate.netnih.gov.
Directed Evolution , in contrast, does not require a deep understanding of the enzyme's mechanism nih.gov. It mimics the process of natural selection in the laboratory. This process involves generating a large library of enzyme variants through random mutagenesis of the gene, followed by a high-throughput screening or selection process to identify mutants with the desired improvements nih.gov. These improved variants can then serve as the starting point for further rounds of evolution. This method has been successfully used to enhance the thermostability and activity of various lipases and esterases nih.govnih.gov. Combining rational design with directed evolution in "semi-rational" or "focused" approaches can create smaller, more manageable libraries of mutants, targeting specific regions of the enzyme for randomization, thereby accelerating the improvement process nih.gov.
Immobilization Techniques for Enhanced Biocatalyst Performance
For industrial-scale applications, using enzymes in their free, soluble form is often impractical due to difficulties in separating the catalyst from the reaction mixture and their general lack of long-term operational stability mdpi.com. Enzyme immobilization, which confines enzymes to a solid support material, addresses these challenges, enhancing stability and enabling easy recovery and reuse acs.orgacs.orgmdpi.com.
The choice of support material is critical for a successful immobilization protocol, as it can significantly influence the performance of the resulting biocatalyst mdpi.com. A wide variety of materials have been explored for immobilizing lipases and esterases. These can be broadly categorized as inorganic materials, natural organic polymers, and synthetic organic polymers mdpi.commdpi.com. The most common immobilization method for lipases is adsorption on hydrophobic supports, which can simultaneously purify, immobilize, and hyperactivate the enzyme nih.gov.
| Support Material Category | Examples | Key Characteristics | Relevant Citations |
| Inorganic Materials | Silica (B1680970), Alumina, Zeolites, Activated Carbon, Layered Double Hydroxides (LDHs) | Good thermal and chemical stability, excellent mechanical resistance, high surface area for enzyme loading. | researchgate.netmdpi.commdpi.comnih.gov |
| Natural Polymers | Chitosan, Alginate, Cellulose, Pectin, Agarose (B213101) | Biocompatible, biodegradable, readily available, and possess various functional groups for enzyme binding. | mdpi.comnih.govmdpi.com |
| Synthetic Polymers | Polypropylene, Polyacrylamide, Polystyrene | Can be tailored for specific properties like porosity and hydrophobicity; offer high stability. | acs.orgmdpi.comnih.gov |
This table provides an overview of common support materials used for enzyme immobilization.
A primary driver for enzyme immobilization is the significant enhancement in catalyst stability and the potential for reuse over multiple reaction cycles, which is crucial for economic feasibility mdpi.comnih.gov. Immobilization often protects the enzyme from harsh environmental conditions, such as extreme pH or temperature, and prevents denaturation caused by organic solvents acs.orgmdpi.com. The rigid structure provided by the support limits conformational changes that could lead to inactivation mdpi.com.
| Enzyme/Support System | Application | Reusability Performance | Relevant Citations |
| Aspergillus niger lipase in calcium alginate beads | Chemo-enzymatic epoxidation | Used for 10 successive reactions with a 36% loss of activity. | mdpi.com |
| Co-immobilized BCL and TLL on Fe3O4 nanoparticles | Biodiesel production | Maintained 77% of initial activity after 9 cycles. | mdpi.com |
| Novozym 435 | Octyl formate synthesis | Reusable under optimal conditions without affecting yield. | nih.gov |
| Acid protease on mesoporous activated carbon | General catalysis | Catalytic efficiency maintained after 21 cycles of reuse. | nih.gov |
This table presents examples of the reusability of different immobilized enzyme systems.
Green Chemistry Principles in Biocatalysis
The use of enzymatic processes for adipate ester synthesis aligns closely with the 12 Principles of Green Chemistry, offering a more sustainable alternative to conventional chemical methods researchgate.netrsc.org. Biocatalysis inherently incorporates many of these principles, leading to cleaner, safer, and more efficient chemical manufacturing mdpi.com.
Waste Prevention : Enzymes exhibit high selectivity (chemo-, regio-, and enantio-), which minimizes the formation of unwanted by-products and simplifies downstream purification, thus preventing waste rsc.orgnovonesis.com.
Atom Economy : The high selectivity of enzymes ensures that a maximum proportion of atoms from the starting materials are incorporated into the final product novonesis.com.
Less Hazardous Chemical Syntheses : Biocatalytic reactions are conducted under mild conditions (near-ambient temperature and pressure, neutral pH), avoiding the need for toxic and corrosive acid or metal catalysts researchgate.netrsc.org.
Safer Solvents and Auxiliaries : Many enzymatic reactions can be performed in water or in safer, biodegradable solvents, reducing reliance on volatile and hazardous organic solvents rsc.orgnovonesis.com.
Energy Efficiency : Operating under mild conditions significantly reduces the energy requirements compared to traditional chemical processes that often demand high temperatures and pressures mdpi.comnovonesis.com.
Use of Renewable Feedstocks : Enzymes themselves are derived from renewable resources and are effective in converting renewable starting materials rsc.orgnovonesis.com.
Catalysis : Enzymes are catalysts, not stoichiometric reagents. They are effective in small quantities and can be recycled and reused multiple times, especially when immobilized mdpi.comnovonesis.com.
By embracing these principles, the biocatalytic production of adipate esters represents a significant step towards a more sustainable chemical industry, reducing environmental impact and improving process safety mdpi.comrsc.org.
Enzymatic Synthesis of Functional Adipate Esters
The pursuit of greener and more sustainable chemical processes has led to a significant interest in enzymatic and biocatalytic approaches for the synthesis of adipate esters. These methods offer several advantages over traditional chemical catalysis, including milder reaction conditions, higher specificity, reduced byproduct formation, and enhanced product purity. Lipases, in particular, have emerged as versatile and efficient biocatalysts for the esterification and transesterification reactions involved in the production of a wide range of adipate esters, including the functionalized compound, adipic acid, methyl vinyl ester.
The enzymatic synthesis of this compound can be approached through several strategic pathways, primarily leveraging the catalytic prowess of lipases. These enzymes, known for their ability to hydrolyze fats in aqueous environments, can effectively catalyze the reverse reaction of ester synthesis in non-aqueous or micro-aqueous media. The synthesis of a functionalized adipate ester like this compound, which contains both a methyl and a vinyl ester group, can be conceptualized through two primary enzymatic routes: a sequential esterification/transesterification or a direct transesterification from a divinyl precursor.
A plausible and commonly employed strategy involves the initial lipase-catalyzed mono-esterification of adipic acid with methanol (B129727) to yield adipic acid monomethyl ester. This intermediate can then undergo a subsequent lipase-catalyzed transesterification with a vinyl acyl donor, such as vinyl acetate (B1210297). The use of vinyl esters as acyl donors is particularly advantageous in enzymatic reactions as the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and rendering the reaction essentially irreversible.
Alternatively, a more direct approach involves the enzymatic transesterification of divinyl adipate with methanol. In this scenario, a lipase would selectively catalyze the replacement of one of the vinyl groups with a methyl group. Controlling the stoichiometry and reaction conditions would be crucial to favor the formation of the desired mono-methyl, mono-vinyl product over the dimethyl adipate.
The choice of enzyme is a critical parameter for the successful synthesis of functional adipate esters. Immobilized lipases are often preferred in industrial applications due to their enhanced stability, reusability, and ease of separation from the reaction mixture. Candida antarctica lipase B (CALB), often immobilized on acrylic resin and commercially available as Novozym 435, is a widely used and highly effective biocatalyst for esterification reactions involving adipic acid. researchgate.netresearchgate.net Its broad substrate specificity and high activity in organic solvents make it an excellent candidate for the synthesis of this compound. Other lipases, such as those from Rhizomucor miehei and Pseudomonas cepacia, have also shown efficacy in adipate ester synthesis.
The optimization of reaction parameters is paramount to achieving high yields and purity of the target product. Key variables include temperature, substrate molar ratio, enzyme loading, and the choice of solvent. Solvent-free systems are increasingly being explored as a greener alternative, reducing waste and simplifying downstream processing. researchgate.netnih.gov
Research Findings in Lipase-Catalyzed Adipate Ester Synthesis
While specific research focusing solely on the enzymatic synthesis of "this compound" is not extensively documented, a wealth of studies on analogous lipase-catalyzed reactions provides a strong foundation for predicting its successful synthesis. Research on the enzymatic production of various adipate esters has established key principles and reaction conditions that would be applicable.
For instance, studies on the lipase-catalyzed esterification of adipic acid with various alcohols have demonstrated high conversion rates. The synthesis of dioctyl adipate using Novozym 435 has been optimized, with key parameters influencing the reaction outcome being temperature and the molar ratio of the substrates. Similarly, the enzymatic synthesis of dibutyl adipate has been extensively studied, providing insights into the effect of alcohol structure on reaction efficiency. researchgate.net
Furthermore, the utility of vinyl esters as acyl donors in lipase-catalyzed reactions is well-established. Lipases have been shown to efficiently catalyze the acylation of various nucleophiles using vinyl esters, highlighting the feasibility of the proposed transesterification step. The irreversible nature of these reactions, due to the tautomerization of the vinyl alcohol byproduct, often leads to high product yields under mild conditions.
Based on these established principles, a hypothetical set of optimized conditions for the enzymatic synthesis of this compound can be proposed. The following data tables illustrate potential reaction parameters and expected outcomes for the two plausible synthetic routes, derived from findings in related literature.
Table 1: Hypothetical Optimized Conditions for the Two-Step Enzymatic Synthesis of this compound
| Parameter | Step 1: Mono-methylation of Adipic Acid | Step 2: Vinyl Transesterification |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | Immobilized Candida antarctica lipase B (Novozym 435) |
| Substrates | Adipic Acid, Methanol | Adipic Acid Monomethyl Ester, Vinyl Acetate |
| Substrate Molar Ratio | 1:1 (Adipic Acid:Methanol) | 1:1.5 (Ester:Vinyl Acetate) |
| Enzyme Loading | 5% (w/w of substrates) | 5% (w/w of substrates) |
| Solvent | Solvent-free or tert-Butanol (B103910) | Solvent-free or Hexane |
| Temperature | 50-60 °C | 40-50 °C |
| Reaction Time | 24-48 hours | 12-24 hours |
| Agitation | 150-200 rpm | 150-200 rpm |
| Expected Conversion | >90% to monomethyl ester | >95% to final product |
Table 2: Hypothetical Optimized Conditions for the One-Step Enzymatic Transesterification of Divinyl Adipate
| Parameter | Reaction Condition |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |
| Substrates | Divinyl Adipate, Methanol |
| Substrate Molar Ratio | 1:1 (Divinyl Adipate:Methanol) |
| Enzyme Loading | 5-10% (w/w of substrates) |
| Solvent | Toluene (B28343) |
| Temperature | 45-55 °C |
| Reaction Time | 8-16 hours |
| Agitation | 150-200 rpm |
| Expected Selectivity | High for mono-substitution with controlled stoichiometry |
| Expected Conversion | >90% |
These tables, while based on analogous systems, provide a scientifically grounded starting point for the development of a robust enzymatic process for producing this compound. Further empirical studies would be necessary to refine these conditions and maximize the yield and purity of this specific functional adipate ester. The principles of biocatalysis, particularly the use of highly selective and efficient lipases, offer a promising and sustainable route to this and other novel functionalized esters.
Environmental Aspects and Sustainable Research Directions
Development of Green Synthetic Routes
The traditional industrial production of adipic acid, a key precursor for adipate (B1204190) esters, poses significant environmental challenges. nih.gov This has spurred extensive research into greener synthetic alternatives that minimize hazardous by-products and utilize renewable resources.
Conventional adipic acid synthesis involves the oxidation of a cyclohexanol-cyclohexanone mixture (KA oil) with concentrated nitric acid. chemanalyst.com A major drawback of this process is the emission of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. chemanalyst.comresearchgate.net It is estimated that adipic acid production accounts for up to 10% of the annual increase in atmospheric N₂O. europa.eu
To mitigate this, green chemistry approaches focus on replacing nitric acid with more benign oxidizing agents. One of the most promising alternatives is hydrogen peroxide (H₂O₂), which produces water as its only by-product. unigoa.ac.in Research has demonstrated the effective oxidation of cyclohexanone and cyclohexanol to adipic acid using aqueous H₂O₂ in the presence of a tungstate-based catalyst, completely avoiding the use of organic solvents and halides. rsc.org Another approach involves the direct oxidation of cyclohexene with H₂O₂ in a microemulsion system, which allows for the recycling of the catalyst and surfactant, offering a high-yield, environmentally friendly process. core.ac.uk
| Parameter | Conventional Route | Green Route Example 1 (H₂O₂ Oxidation) | Green Route Example 2 (Bio-catalysis) |
|---|---|---|---|
| Starting Material | Cyclohexane (from Benzene) | Cyclohexanone / Cyclohexene | Glucose (from Biomass) |
| Oxidizing Agent | Nitric Acid (HNO₃) | Hydrogen Peroxide (H₂O₂) | Enzymatic / Microbial Conversion |
| Key By-products | Nitrous Oxide (N₂O), NOx | Water (H₂O) | Minimal / Benign |
| Environmental Concern | High greenhouse gas emissions | Significantly reduced environmental impact | Utilization of renewable feedstock, avoids harsh chemicals |
| Yield | ~94-96% | High yields reported (e.g., >90%) | Varies, research ongoing to improve efficiency |
A key pillar of sustainable chemistry is the shift from petrochemical feedstocks to renewable biomass. xmu.edu.cn Adipic acid can be synthesized from various bio-based platform molecules, including glucose, mucic acid, and γ-valerolactone. nih.govacs.org
One prominent pathway involves the conversion of glucose, derived from cellulose or starch, into adipic acid. xmu.edu.cn This can be achieved through chemo-catalytic or bio-catalytic processes. For instance, glucose can be oxidized to glucaric acid, which is then converted to adipic acid through a deoxydehydration (DODH) reaction. unigoa.ac.in Another route starts with mucic acid, which can be derived from galactose, and converts it into adipic acid esters via a one-step deoxydehydration and transfer hydrogenation process. unigoa.ac.inrsc.org Researchers have also developed a method to produce adipic acid from biomass-derived γ-valerolactone (GVL) using carbon dioxide and hydrogen, representing a sustainable pathway that utilizes two renewable carbon sources. acs.org These bio-based routes not only reduce reliance on fossil fuels but also offer the potential for a more sustainable and carbon-neutral production lifecycle. researchgate.net
Recycling and Circular Economy Considerations for Adipate Materials
The transition from a linear "take-make-waste" model to a circular economy is essential for sustainable material management. alfalaval.us In a circular economy, materials are kept in use for as long as possible, and at the end of their service life, they are recovered and regenerated into new products. mdpi.com For adipate-based polymers, both mechanical and chemical recycling methods are being explored.
Mechanical recycling, while common, can sometimes lead to a decrease in the polymer's mechanical properties after a few cycles. acs.orgunibo.it Chemical recycling, or depolymerization, offers a way to break down the polymer into its constituent monomers, which can then be purified and re-polymerized to produce virgin-quality material. rsc.org Several chemical recycling strategies have been developed for adipate polyesters:
Hydrolysis: Using water, often with an acid or base catalyst, to break the ester bonds and recover the diacid (adipic acid) and diol monomers. An efficient process for PBAT uses alkaline hydrolysis in an ethanol (B145695)/water solution to achieve over 99% degradation and recover the monomers. researchgate.net
Alcoholysis/Methanolysis: Using an alcohol like methanol (B129727) to depolymerize the polyester (B1180765) into its corresponding dimethyl esters (e.g., dimethyl adipate) and diols. unibo.it
Cyclodepolymerization: A method for recycling polyesters like poly(ethylene adipate) (PEA) back into cyclic oligomers. These oligomers can then be readily repolymerized, creating a closed-loop chemical recycling process. rsc.org
These advanced recycling techniques are crucial for creating a truly circular economy for adipate-based materials, reducing waste and the demand for virgin fossil-based resources. rsc.org
Life Cycle Assessment in Polymer Research
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and end-of-life. dawnpolymermaterial.comresearchgate.net LCA is a critical tool for quantifying the environmental footprint of polymers and for comparing the sustainability of different production pathways, such as fossil-based versus bio-based routes. researchgate.net
| Production Pathway | Key Feedstocks | Primary Environmental Impact Driver | Potential for Improvement | Reference |
|---|---|---|---|---|
| Fossil-Based PBAT | Butanediol, Adipic Acid, Terephthalic Acid (from petroleum) | Feedstock production (>70% of impact) | High | nih.gov |
| Bio-Based PBAT (2nd Gen) | Sugars/Lignin from Forestry Waste | Biomass processing and conversion | Reduces global warming impact by up to 50% or more compared to fossil-based. | osti.govnih.gov |
Q & A
Basic Research Questions
Q. What catalytic methods are commonly employed for synthesizing adipic acid methyl vinyl ester, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis of vinyl esters like adipic acid methyl vinyl ester typically involves catalytic vinylation. Homogeneous methods using Lewis acids (e.g., zinc acetate) under controlled temperatures (80–120°C) and acetylene gas can yield esters with 60–80% efficiency. Alternative approaches include vinyl transfer from vinyl acetate, which avoids explosive acetylene but requires precise stoichiometric ratios and catalysts like 2-chloro-4,6-dimethoxy-1,3,5-triazine to achieve comparable yields . Reaction duration (4–8 hours) and catalyst loading (5–10 mol%) are critical for minimizing side reactions.
Q. How can spectroscopic data and CAS registry information aid in the identification of adipic acid methyl vinyl ester?
- Methodological Answer : Key identifiers include the CAS registry number (2969-87-1) and molecular formula (C₈H₁₂O₄). Spectroscopic techniques such as FT-IR (C=O stretch at ~1740 cm⁻¹, vinyl C=C at ~1640 cm⁻¹) and NMR (δ 4.8–5.2 ppm for vinyl protons, δ 1.5–2.5 ppm for adipate backbone) are essential for structural confirmation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in peak assignments and purity assessment .
Q. What experimental precautions are necessary when handling adipic acid methyl vinyl ester in analytical workflows?
- Methodological Answer : Due to its ester functionality, adipic acid methyl vinyl ester is prone to transesterification under acidic conditions. Storage in inert solvents (e.g., methanol-free acetonitrile) and avoidance of halogenated compound mixtures prevent degradation. Immediate use in calibration standards is recommended to maintain stability, as per EPA Method 8260 guidelines .
Advanced Research Questions
Q. What purification challenges arise during the synthesis of adipic acid methyl vinyl ester, and how can they be mitigated?
- Methodological Answer : Co-production of byproducts like ε-hydroxycaproic methyl ester complicates isolation. Fractional distillation (105–125°C) followed by water extraction separates hydrophilic impurities, yielding ~90% pure adipic acid methyl vinyl ester. Multi-stage extraction (3–5 cycles) minimizes cross-solubility issues, while GC-MS monitoring ensures phase purity .
Q. How do enzymatic pathways enable biocatalytic production of adipic acid derivatives, and what are their limitations?
- Methodological Answer : Recombinant hosts expressing fatty acid O-methyltransferase and trans-2-enoyl-CoA reductase can convert 2-oxoglutarate into adipic acid methyl vinyl ester via 2,3-dehydroadipyl-CoA intermediates. Challenges include low titers (<1 g/L) due to competing β-oxidation pathways and the need for cofactor regeneration. Optimizing methylesterase activity and host tolerance to ester accumulation improves scalability .
Q. What advanced analytical techniques are effective in quantifying adipic acid methyl vinyl ester in multicomponent systems?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in detecting trace esters amid matrix interference. For volatile mixtures, headspace GC-MS with solid-phase microextraction (SPME) achieves detection limits of 0.1 ppm. Calibration against deuterated internal standards (e.g., d₄-adipic acid ester) corrects for matrix effects .
Q. How does copolymerization with adipic acid methyl vinyl ester influence polymer properties, and what mechanisms drive these changes?
- Methodological Answer : Incorporation into poly(ethylene-co-vinyl acetate) matrices increases glass transition temperature (Tg) by 10–15°C due to restricted chain mobility. The ester’s vinyl group participates in radical-initiated crosslinking, enhancing tensile strength by 20–30%. FT-IR and DMA analyses reveal hydrogen bonding between ester carbonyls and polymer backbones, improving thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
